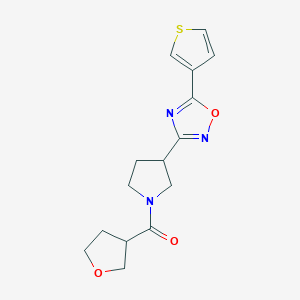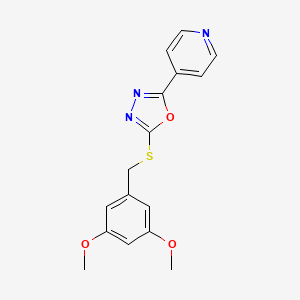![molecular formula C22H25N3O3S2 B2452234 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941919-14-8](/img/structure/B2452234.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperidine ring, and a tosyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The interaction of this compound with its target, the DprE1 enzyme, results in the inhibition of the enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The action of this compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacterium .
Pharmacokinetics
The adme prediction study for similar benzothiazole derivatives suggests that these compounds may possess good pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to the bacterium’s death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the benzothiazole derivative with a piperidine derivative, often using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) or HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, tosyl chloride (TsCl)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has been studied for various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide: Similar structure but lacks the tosyl group, leading to different biological activities.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide: Contains a chlorine substituent, which can alter its chemical reactivity and biological properties.
N-(benzo[d]thiazol-2-yl)-2-(morpholin-4-yl)acetamide: Contains a morpholine ring instead of a piperidine ring, affecting its pharmacokinetic profile.
Uniqueness
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to the presence of the tosyl group, which enhances its stability and reactivity. The combination of the benzothiazole ring and the piperidine ring also contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-4-6-18(7-5-14)30(27,28)25-10-8-17(9-11-25)21(26)24-22-23-19-12-15(2)16(3)13-20(19)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZVGBPBVXJEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)





![4-[Methyl-[2-(methylamino)ethyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2452160.png)
![6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione](/img/structure/B2452162.png)


![N-(4-acetamidophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452165.png)



